3-(4-Methylphenyl)carbonyl-1-tosylpyrrole
Overview
Description
3-(4-Methylphenyl)carbonyl-1-tosylpyrrole is a chemical compound with the molecular formula C19H17NO3S and a molecular weight of 339.41 g/mol . It is also known by its IUPAC name, (4-methylphenyl){1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl}methanone . This compound is characterized by the presence of a pyrrole ring substituted with a tosyl group and a 4-methylphenylcarbonyl group.
Preparation Methods
The synthesis of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole typically involves the reaction of 4-methylbenzoyl chloride with 1-tosylpyrrole in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-(4-Methylphenyl)carbonyl-1-tosylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols under basic conditions to form new derivatives.
Scientific Research Applications
3-(4-Methylphenyl)carbonyl-1-tosylpyrrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
3-(4-Methylphenyl)carbonyl-1-tosylpyrrole can be compared with similar compounds such as:
4-Methylbenzoyl chloride: A precursor in the synthesis of the compound.
1-Tosylpyrrole: Another precursor used in the synthesis.
4-Methylphenylcarbonyl derivatives: Compounds with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(4-methylphenyl)-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-14-3-7-16(8-4-14)19(21)17-11-12-20(13-17)24(22,23)18-9-5-15(2)6-10-18/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXUAWLWBIQOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146373 | |
Record name | Methanone, (4-methylphenyl)[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-27-7 | |
Record name | Methanone, (4-methylphenyl)[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-methylphenyl)[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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